3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-

JAK3 inhibition stereochemical specificity Stat5 phosphorylation

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- (CAS 477600-70-7 as free base; 477600-68-3 as dihydrochloride) is a cis-configured piperidine derivative bearing a benzyl group at N1 and methyl substituents at the 3-amino and 4-position. The compound serves as a penultimate intermediate in the synthesis of Tofacitinib citrate, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Molecular Formula C14H22N2
Molecular Weight 218.34 g/mol
Cat. No. B8113395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-
Molecular FormulaC14H22N2
Molecular Weight218.34 g/mol
Structural Identifiers
SMILESCC1CCN(CC1CN)CC2=CC=CC=C2
InChIInChI=1S/C14H22N2/c1-12-7-8-16(11-14(12)9-15)10-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3/t12-,14+/m1/s1
InChIKeyFKMJKEQHUVZBJG-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-: A Stereochemically Defined Tofacitinib Intermediate for Regulated Pharmaceutical Synthesis


3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- (CAS 477600-70-7 as free base; 477600-68-3 as dihydrochloride) is a cis-configured piperidine derivative bearing a benzyl group at N1 and methyl substituents at the 3-amino and 4-position . The compound serves as a penultimate intermediate in the synthesis of Tofacitinib citrate, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis [1]. The (3R,4R) absolute configuration is identical to that of the final API, making this intermediate the direct stereochemical progenitor of the active drug substance [2]. It is also catalogued as Tofacitinib Impurity E (or Impurity 40), a reference standard used in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3].

Why In-Class Piperidine Intermediates Cannot Substitute for 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- in Tofacitinib Synthesis


Substitution with stereochemically mismatched analogs of this compound is not viable because the (3R,4R) configuration is a prerequisite for downstream biological activity. Jiang et al. (2008) demonstrated that among all four stereoisomers of Tofacitinib, only the enantiopure 3R,4R isomer was capable of blocking Stat5 phosphorylation, the JAK3-dependent signaling event [1]. The (3S,4S) enantiomer, (3R,4S), and (3S,4R) diastereomers each fail to produce the required pharmacological effect [1]. Furthermore, the salt form critically affects both optical purity and storage stability: the hydrochloride salt prepared via conventional asymmetric hydrogenation achieves only 97.3% ee with a 60% yield, whereas the acetate salt enables chiral purity of 99% ee or higher with excellent long-term storage stability [2]. Regulators require traceability to pharmacopeial standards (USP/EP) for ANDA submissions; the (3R,4R)-rel- compound is the established reference standard for impurity profiling, and substitution with a non-designated stereoisomer invalidates the analytical framework [3].

Quantitative Differentiation Evidence: 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- vs. Stereoisomers and Alternative Intermediates


Stereochemical Requirement for JAK3-Dependent Stat5 Phosphorylation: Only the 3R,4R Isomer Is Active

In a head-to-head comparison of all four enantiopure stereoisomers of Tofacitinib (whose stereochemistry is derived directly from the intermediate), Jiang et al. (2008) found that only the 3R,4R isomer blocked Stat5 phosphorylation, a JAK3-dependent cellular event [1]. The (3S,4S) enantiomer, as well as the (3R,4S) and (3S,4R) diastereomers, lacked this functional activity. This establishes that the (3R,4R) configuration of the intermediate is not a preference but an absolute requirement for producing pharmacologically competent API [1].

JAK3 inhibition stereochemical specificity Stat5 phosphorylation Tofacitinib

Optical Purity Improvement via Acetate Salt Formation: 95.2% → 99.8% Chiral Purity

The WO 2020/204647 A1 patent (YUHAN Corporation) discloses that isolating the compound as the acetate salt, rather than the conventional hydrochloride, enables a substantial increase in chiral purity. Specifically, the optical purity of the intermediate methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate was increased from 95.2% to 99.8% via recrystallization when the acetate salt pathway was employed [1]. In contrast, the prior art asymmetric hydrogenation route yielded the hydrochloride salt with an optical purity of only 97.3% ee [1].

chiral purity optical resolution salt selection diastereomeric enrichment

Synthetic Yield Comparison: Improved Process (85%) vs. Prior Art Hydrochloride Route (60–62%)

Patent WO 2020/204647 A1 reports that the prior art method — asymmetric hydrogenation of racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using an expensive rhodium catalyst followed by hydrochloride salt formation — achieves a yield of only 60–62% for the hydrochloride salt preparation step [1]. A separate patent (Optimus Drugs, 2024) describes an improved process yielding the dihydrochloride at 85% with 94% chiral purity before further resolution [2]. The acetate salt process of WO 2020/204647 A1 provides both high yield and high optical purity simultaneously [1].

synthetic yield process chemistry Tofacitinib intermediate industrial scalability

Storage Stability: Acetate Salt Demonstrates Superior Long-Term Stability vs. Hydrochloride Salt

The WO 2020/204647 A1 patent includes photographic and DSC evidence from a 6-month long-term stability study directly comparing the acetate salt and hydrochloride salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine [1]. The patent explicitly states that the acetate salt 'has excellent stability (such as storage stability, etc.)' and provides stability test photographs (FIGS. 6–7) and DSC thermograms (FIGS. 8–11) documenting appearance and thermal behavior changes over 6 months under long-term storage conditions [1]. The hydrochloride salt shows visible degradation under identical conditions [1].

salt stability long-term storage pharmaceutical intermediate acetate vs hydrochloride

Established Reference Standard Identity: Designated as Tofacitinib Impurity E/40 for Regulatory Analytical Methods

The (3R,4R)-rel- compound is formally designated as Tofacitinib Impurity E (CAS 477600-70-7) and Tofacitinib Impurity 40 by multiple reference standard suppliers [1]. These suppliers provide the compound with detailed characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) and offer traceability against USP or EP pharmacopeial standards [1]. In contrast, the (3S,4S) enantiomer is designated as Tofacitinib Impurity 5 (CAS 1354621-59-2), a distinct impurity reference with a different regulatory identity [2]. The (3R,4R)-rel- compound is explicitly listed for use in analytical method development, method validation (AMV), and QC applications for ANDA submissions [1].

reference standard impurity profiling ANDA submission pharmacopeial traceability

Commercial Availability at Multi-Kilogram Scale with Defined Purity Specifications

The (3R,4R)-rel- dihydrochloride (CAS 1062580-52-2) is commercially available from multiple vendors at scale. Chemsrc lists the compound at 99.0% purity with pricing for 1 kg, 25 kg, and 1,000 kg quantities . Aladdin Scientific offers the compound at ≥97% purity for research quantities . Dingmin Pharmaceutical supplies the compound in packaging from 1 g to 25 kg drum quantities as a pharmaceutical intermediate of Tofacitinib citrate [1]. This established commercial supply chain contrasts with less common stereoisomers that are typically available only as milligram-scale reference standards.

commercial sourcing bulk intermediate purity specification supply chain

Optimal Deployment Scenarios for 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel- Based on Quantitative Evidence


GMP Tofacitinib Citrate API Manufacturing: Penultimate Intermediate with Stereochemical Fidelity

For manufacturers producing Tofacitinib citrate under cGMP conditions, the (3R,4R)-rel- intermediate is irreplaceable because its stereochemistry directly propagates to the API. As demonstrated by Jiang et al. (2008), only the 3R,4R configuration yields pharmacologically active drug substance capable of blocking JAK3-dependent Stat5 phosphorylation [1]. Procurement specifications should mandate a minimum chiral purity of 99% ee (achievable via the acetate salt process of WO 2020/204647 A1) [2], and the acetate salt form should be preferred over the hydrochloride for superior long-term storage stability based on documented 6-month stability data [2].

Analytical Method Development and ANDA Regulatory Submissions: Impurity Reference Standard

For analytical laboratories developing HPLC or UPLC methods for Tofacitinib impurity profiling, the (3R,4R)-rel- compound serves as the designated Tofacitinib Impurity E (CAS 477600-70-7) / Impurity 40 [3]. The (3S,4S) enantiomer is a separate impurity (Impurity 5, CAS 1354621-59-2) and cannot substitute for the (3R,4R) reference in method validation [4]. Laboratories should source the compound with full characterization data (CoA including HPLC, NMR, MS) compliant with ICH Q3A/Q3B guidelines and request traceability documentation against USP or EP standards when available [3].

Process Chemistry Optimization: Salt Form Screening for Yield and Purity

Process development teams evaluating synthetic routes to Tofacitinib should benchmark against the prior art baseline of 60–62% yield and 97.3% ee (hydrochloride salt via asymmetric hydrogenation) [2]. The acetate salt resolution pathway described in WO 2020/204647 A1 offers simultaneous improvements in yield, optical purity (99.8% achievable), and storage stability [2]. For teams pursuing the hydrochloride salt route, the Optimus Drugs patent (2024) provides a benchmark of 85% yield with 94% chiral purity for the dihydrochloride before further resolution [5].

Bulk Procurement for Pilot Plant and Commercial Scale Campaigns

When sourcing the intermediate for multi-kilogram campaigns, the (3R,4R)-rel- dihydrochloride (CAS 1062580-52-2) is commercially available at 99.0% purity in 25 kg drum quantities from established suppliers, with pricing transparency at the metric ton scale . The free base (CAS 477600-70-7) is typically supplied at ≥95–97% purity as a liquid with a specific optical rotation of +61.1° (c=1, CHCl₃) . Vendors should be qualified on their ability to provide batch-to-batch consistency in chiral purity (target ≥99% ee) and residual solvent profiles consistent with ICH Q3C limits.

Quote Request

Request a Quote for 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, (3R,4R)-rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.